2-(((3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
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Overview
Description
2-(((3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps. One common route includes the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions This reaction forms the triazole ring and attaches the methoxyphenyl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the triazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(((3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(((3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and methoxyphenyl group. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Methoxyphenyl)imino)methyl)-3-phenyl-5H-(1,3)thiazolo(2,3-b)quinazolin-5-one
- 4-(4-Methoxyphenoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2-(((3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14N4O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c1-24-13-8-6-11(7-9-13)15-19-20-17(25)21(15)18-10-12-4-2-3-5-14(12)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+ |
InChI Key |
GGLFBCDYAQKQSA-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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